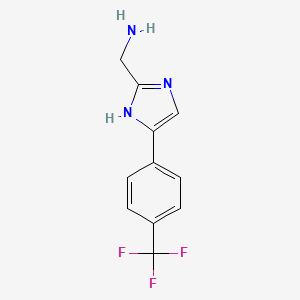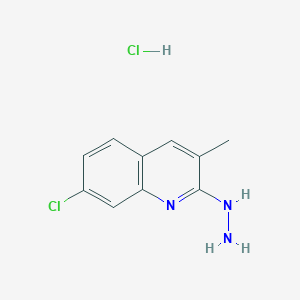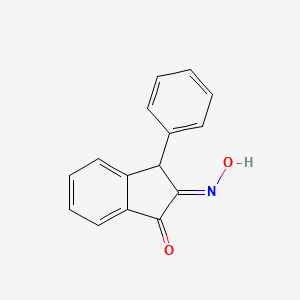
8H-Purin-8-one, 6-amino-3,7-dihydro-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-benzyl-3H-purin-8(7H)-one is a chemical compound with the molecular formula C12H11N5O It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3H-purin-8(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable purine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include purification processes such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-benzyl-3H-purin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
6-Amino-3-benzyl-3H-purin-8(7H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-3-benzyl-3H-purin-8(7H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that is also a purine derivative.
Uniqueness
6-Amino-3-benzyl-3H-purin-8(7H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyl group differentiates it from other purines, potentially leading to unique interactions and applications.
Properties
CAS No. |
185201-05-2 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-benzyl-6-imino-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C12H11N5O/c13-10-9-11(16-12(18)15-9)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H2,15,16,18) |
InChI Key |
BTSIDHJAPOVUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)





![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)
